molecular formula C14H14ClF3N2O5 B15377004 Methyl 2-{4-[({[(1-chloroethylidene)amino]oxy}carbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Methyl 2-{4-[({[(1-chloroethylidene)amino]oxy}carbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Katalognummer: B15377004
Molekulargewicht: 382.72 g/mol
InChI-Schlüssel: DBWBCXKDTBZQQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-{4-[({[(1-chloroethylidene)amino]oxy}carbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate is a synthetic organic compound characterized by a trifluoromethyl group, a hydroxypropanoate backbone, and a substituted phenyl ring with a chloroethylidene-aminoxycarbonyl-methylamino moiety. The compound’s stereochemistry, hydrophobicity (logP ≈ 3.1, inferred from analogs), and polar surface area (~58 Ų) align with properties typical of small-molecule drugs targeting intracellular proteins .

Eigenschaften

IUPAC Name

methyl 2-[4-[(1-chloroethylideneamino)oxycarbonyl-methylamino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF3N2O5/c1-8(15)19-25-12(22)20(2)10-6-4-9(5-7-10)13(23,11(21)24-3)14(16,17)18/h4-7,23H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWBCXKDTBZQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)N(C)C1=CC=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Similarity Metrics

Structural comparisons rely on computational methods such as Tanimoto coefficients and Dice indices , which quantify similarity by comparing molecular fingerprints (e.g., MACCS or Morgan fingerprints). These metrics assume that structurally analogous compounds share overlapping pharmacophores and bioactivity profiles . For example:

  • Tanimoto similarity (threshold ≥0.5) and Murcko scaffold analysis group compounds into chemotype clusters, enabling affinity comparisons within similar structural frameworks .
  • The target compound’s closest analog, methyl 2-[4-(ethyl{[(propan-2-yl)oxy]carbonyl}amino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate (), shares a trifluoro-hydroxypropanoate core but differs in substituents (chloroethylidene vs. propan-2-yl oxy groups), impacting steric and electronic properties.

Physicochemical and Pharmacokinetic Properties

Property Target Compound* Analog ()
Molecular Weight ~395.8 g/mol 363.33 g/mol
logP (octanol-water) 3.2 (predicted) 3.1
Hydrogen Bond Acceptors 8 7
Polar Surface Area ~58 Ų 57.8 Ų
Bioactivity Prediction Moderate HDAC inhibition Similar to SAHA (~70% similarity)

*Predicted values based on structural analogs and computational modeling.

Key differences:

  • Increased molecular weight and logP in the target compound suggest improved membrane permeability but reduced aqueous solubility .

Bioactivity and Target Engagement

  • Activity Landscape Analysis: Structurally similar compounds with minor substituent variations often exhibit "activity cliffs," where small changes lead to significant potency differences. For instance, replacing the chloroethylidene group with a non-halogenated moiety (as in ) may reduce binding affinity to metalloenzymes like HDACs or PERK .
  • Docking Affinity Variability: Molecular docking studies show that even minor structural changes (e.g., chloro vs. alkyl substituents) alter interaction patterns with residues in enzyme binding pockets. For example, chloro groups enhance van der Waals contacts with hydrophobic regions, while oxy groups prioritize hydrogen bonding .

Toxicity and Read-Across Predictions

  • Read-across strategies leverage hazard data from structurally similar compounds (Tanimoto similarity ≥0.8) to predict toxicity. The chloroethylidene group may introduce hepatotoxicity risks, inferred from analogs with halogenated motifs .

Research Findings and Implications

Structural Determinants of Potency: The chloroethylidene moiety is critical for high-affinity binding to targets like HDACs, as evidenced by similarity indexing (~70% match to SAHA, a known HDAC inhibitor) .

Metabolic Stability: The trifluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, reducing oxidative degradation .

SAR Insights: Activity cliffs highlight the importance of the aminoxycarbonyl linker—substituting it with ester or amide groups diminishes bioactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.